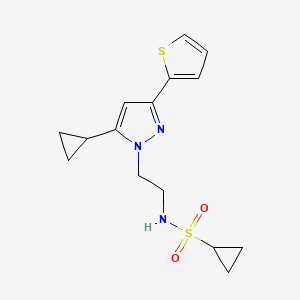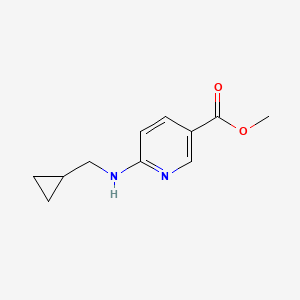
2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a phenylsulfonyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the oxadiazole ring using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanamine moiety: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with an appropriate amine under suitable conditions.
Formation of the hydrochloride salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanol
- 2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)acetic acid
Uniqueness
2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
IUPAC Name |
2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.ClH/c12-7-6-11-13-10(14-17-11)8-18(15,16)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFJXGAGTHMHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[1-(pyridin-2-yl)pyrrolidin-3-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2536240.png)
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2536248.png)


![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
